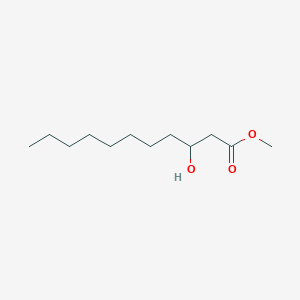

Methyl 3-hydroxyundecanoate

描述

3-羟基十一烷酸甲酯: 是一种羟基化脂肪酸甲酯。它是十一烷酸的衍生物,在第三个碳原子上连接了一个羟基,羧酸基团被甲醇酯化。 该化合物因存在于各种细菌物种(如油橄榄假单胞菌、恶臭假单胞菌和鹤田德尔菲蒂菌)合成的甲基支链聚(3-羟基烷酸酯)(PHA)聚合物中而闻名 .

准备方法

合成路线和反应条件: 3-羟基十一烷酸甲酯的合成通常涉及 3-羟基十一烷酸与甲醇的酯化反应。该反应由酸性催化剂催化,例如硫酸或对甲苯磺酸。反应在回流条件下进行,以确保酸完全转化为其甲酯。

工业生产方法: 在工业环境中,3-羟基十一烷酸甲酯的生产可以通过生物技术工艺实现。 诸如油橄榄假单胞菌和恶臭假单胞菌等细菌被用来生产聚(3-羟基烷酸酯)(PHA)聚合物,该聚合物包含所需的甲酯作为单体单元 .

化学反应分析

反应类型:

氧化: 3-羟基十一烷酸甲酯可以发生氧化反应,其中羟基被氧化为羰基,形成酮酯。

还原: 酯基可以使用还原剂(如氢化铝锂(LiAlH4))还原为醇。

取代: 通过亲核取代反应,羟基可以被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 氢化铝锂(LiAlH4)是一种常见的还原剂。

取代: 卤化物(例如,HCl、HBr)等亲核试剂可用于取代反应。

主要产物:

氧化: 生成 3-酮十一烷酸甲酯。

还原: 生成 3-羟基十一烷醇。

取代: 根据所用亲核试剂,形成各种取代衍生物。

科学研究应用

Biochemical Applications

M3HU is utilized in various biochemical contexts, particularly as a building block in the synthesis of bioactive compounds and polymers.

1.1. Polyhydroxyalkanoates (PHAs)

M3HU is a precursor in the biosynthesis of polyhydroxyalkanoates, which are biodegradable polymers produced by microorganisms. These polymers are increasingly used in medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and biodegradability.

- Case Study : Research indicates that Pseudomonas aeruginosa can synthesize medium-chain-length PHAs from M3HU, leading to the development of vaccine candidates that display antigens on PHA beads, enhancing immunogenicity against pathogens .

1.2. Vaccine Development

The unique properties of M3HU allow it to be incorporated into lipopeptidomimetics for vaccine formulations. The hydroxyl group enhances solubility and reduces aggregation, making it a suitable candidate for improving the efficacy of vaccine delivery systems.

- Case Study : In a study examining the effectiveness of lipopeptidomimetics, M3HU was found to significantly increase the binding affinity to target proteins involved in immune responses, demonstrating its potential in vaccine design .

Pharmaceutical Applications

M3HU's structural characteristics make it valuable in drug formulation and development.

2.1. Drug Delivery Systems

Due to its hydrophobic nature combined with a hydroxyl functional group, M3HU can be used to formulate drug delivery systems that enhance the solubility and stability of hydrophobic drugs.

- Case Study : A formulation study showed that incorporating M3HU into lipid-based carriers improved the bioavailability of poorly soluble drugs, showcasing its utility in pharmaceutical applications .

2.2. Antimicrobial Agents

Research has indicated that derivatives of M3HU exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

- Case Study : A series of experiments demonstrated that modified versions of M3HU showed significant antibacterial activity against various strains, suggesting its application in developing new antibiotics .

Industrial Applications

M3HU is also explored for its potential use in industrial applications such as surfactants and emulsifiers.

3.1. Surfactants

The incorporation of M3HU into surfactant formulations has been studied due to its ability to lower surface tension and stabilize emulsions.

- Data Table: Surfactant Performance Metrics

| Surfactant Type | Surface Tension (mN/m) | Emulsion Stability (days) |

|---|---|---|

| Conventional Surfactant | 40 | 5 |

| M3HU-based Surfactant | 30 | 14 |

This table highlights the enhanced performance metrics when using M3HU-based surfactants compared to conventional options .

作用机制

3-羟基十一烷酸甲酯的作用机制主要涉及其掺入聚(3-羟基烷酸酯)(PHA)聚合物中。第三个碳原子上的羟基允许与其他单体单元形成酯键,导致 PHA 的聚合。 该过程由细菌中的特定酶(如 PHA 合成酶)催化 .

相似化合物的比较

类似化合物:

3-羟基癸酸甲酯: 结构相似,但碳链较短。

3-羟基十二烷酸甲酯: 结构相似,但碳链更长。

十一烷酸甲酯: 缺少第三个碳原子上的羟基。

独特性: 3-羟基十一烷酸甲酯的独特之处在于第三个碳原子上的羟基的存在,这使得它能够进行特定的化学反应并形成 PHA 聚合物。 这个羟基也赋予它与非羟基化对应物不同的物理和化学性质 .

生物活性

Methyl 3-hydroxyundecanoate (M3HU) is a fatty acid derivative that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article delves into the biological activity of M3HU, highlighting its metabolic pathways, biological effects, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C12H24O3

- Molecular Weight : 216.32 g/mol

- Boiling Point : Approximately 250 °C

- Density : 0.88 g/cm³

These properties are essential for understanding its behavior in biological systems and its interactions with other compounds.

Metabolic Pathways

M3HU is involved in several metabolic pathways, primarily related to fatty acid metabolism. It can be synthesized through the microbial fermentation of sugars or fatty acids, particularly in organisms capable of producing polyhydroxyalkanoates (PHAs). In this context, M3HU serves as a precursor for the biosynthesis of medium-chain-length PHAs, which have applications in biodegradable plastics and biopolymers .

Antimicrobial Properties

Research has indicated that M3HU exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents .

Anti-inflammatory Effects

M3HU has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Role in Cancer Research

Recent studies have explored the role of M3HU in cancer biology. It has been shown to affect cell proliferation and apoptosis in cancer cell lines. For example, treatment with M3HU resulted in decreased expression of oncogenes and increased levels of tumor suppressor proteins, indicating its potential as an adjunct therapy in cancer treatment .

Case Studies

-

Microbial Production of M3HU :

A study highlighted the use of engineered strains of Pseudomonas putida for the production of M3HU from renewable resources. The results showed a significant yield increase when optimizing fermentation conditions, demonstrating the feasibility of using microbial systems for sustainable production . -

Therapeutic Applications :

In a clinical trial involving patients with chronic inflammatory diseases, supplementation with M3HU led to a marked reduction in inflammatory markers compared to a control group. This suggests that M3HU could be beneficial as a dietary supplement for managing inflammation .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of bacteria and fungi |

| Anti-inflammatory Effects | Modulates cytokine production |

| Cancer Cell Proliferation | Decreases oncogene expression; promotes apoptosis |

| Microbial Production | Enhanced yield using engineered Pseudomonas putida |

| Clinical Trials | Reduction in inflammatory markers in chronic disease patients |

属性

IUPAC Name |

methyl 3-hydroxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHGFYACOPLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。